

The C3a (70-77) Peptide: A Technical Guide to its Function and Signaling

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Compound of Interest

Compound Name: C3a (70-77)

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Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the C3 component is cleaved into C3a and C3b. C3a, an anaphylatoxin, exerts its pro-inflammatory effects through its G protein-coupled receptor, C3aR. The C-terminal octapeptide of C3a, designated as **C3a (70-77)**, has been identified as the active site of the parent molecule. While possessing a fraction of the potency of full-length C3a, this peptide fragment recapitulates a significant spectrum of its biological activities, making it a valuable tool for studying complement-mediated signaling and a potential target for therapeutic intervention. This technical guide provides an in-depth overview of the function, signaling pathways, and experimental investigation of the **C3a (70-77)** peptide.

Core Functions of C3a (70-77)

The **C3a (70-77)** peptide, with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, acts as an agonist at the C3a receptor (C3aR).^[1] On a molar basis, it exhibits approximately 1-2% of the biological activity of the full-length C3a anaphylatoxin.^[1] Its primary functions are centered around mediating inflammatory responses.

Key biological activities include:

- Smooth Muscle Contraction: **C3a (70-77)** induces the contraction of smooth muscle tissues, such as the guinea pig ileum and uterus.[\[1\]](#)
- Increased Vascular Permeability: It enhances vascular permeability in both guinea pig and human skin, contributing to local edema.[\[1\]](#)
- Mast Cell Degranulation: The peptide triggers the release of vasoactive amines, including histamine, from mast cells, a key event in allergic and inflammatory reactions.[\[2\]](#)
- Modulation of Lymphocyte Function: **C3a (70-77)** has been shown to interact directly with human lymphocytes and can modulate their functions.[\[1\]](#)
- Intracellular Calcium Mobilization: Binding of **C3a (70-77)** to its receptor on various cell types, including macrophages, leads to a rapid increase in intracellular calcium concentrations.[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of the **C3a (70-77)** peptide and its derivatives.

| Peptide | Assay | Cell Line | Parameter | Value | Reference |
|----------------------------|-------------------------|----------------|-----------|----------------------------|---|
| C3a (70-77) | Mast Cell Degranulation | RBL-C3aR cells | EC50 | ~1-10 μ M | Based on 1-2% activity of C3a (EC50 ~10-100 nM) |
| Designed Agonist 1 | Mast Cell Degranulation | RBL-C3aR cells | EC50 | 25.3 nM | [5] |
| Designed Agonist 2 | Mast Cell Degranulation | RBL-C3aR cells | EC50 | 66.2 nM | [5] |
| Designed Partial Agonist 1 | Mast Cell Degranulation | RBL-C3aR cells | IC50 | 15.4 nM | [5] |
| Designed Partial Agonist 2 | Mast Cell Degranulation | RBL-C3aR cells | IC50 | 26.1 nM | [5] |
| C3a (70-77) | Calcium Mobilization | RAW264.7 cells | Agonist | 1 μ M induced response | [3][4] |

Table 1: Agonist and Antagonist Activities of **C3a (70-77)** and Designed Peptides.

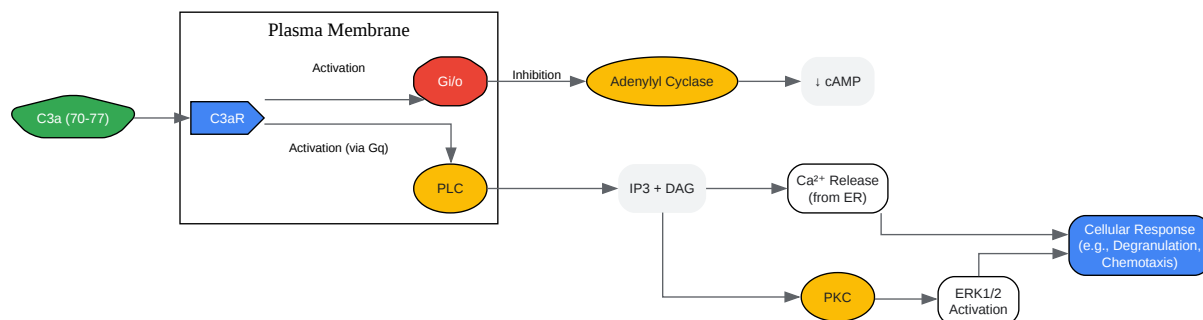
| Ligand | Receptor | Cell Line | Parameter | Value | Reference |
|--------------|----------|-----------|-----------|------------------|-----------|
| Eu-DTPA-hC3a | C3aR | HEK293 | Kd | 8.7 \pm 1.4 nM | [6] |

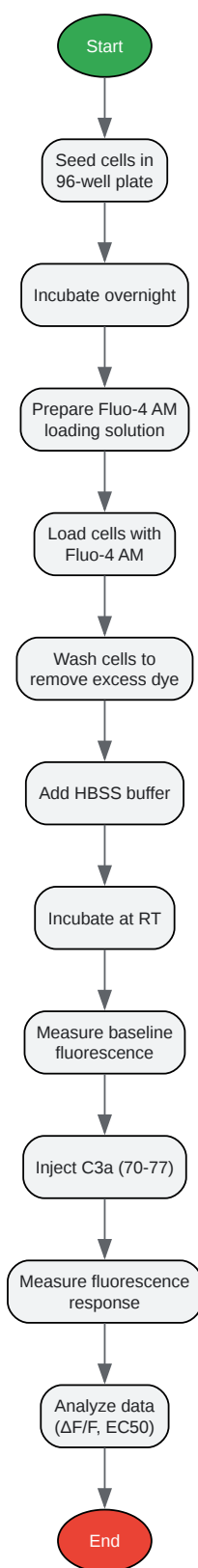
Table 2: Binding Affinity for C3aR.

Signaling Pathways

The **C3a (70-77)** peptide exerts its effects by activating the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR). The primary signaling cascade involves the activation of

pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, C3aR activation can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). A downstream consequence of C3aR activation is the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2).





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